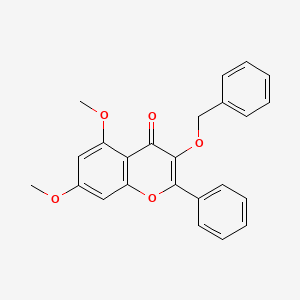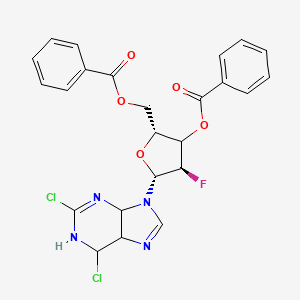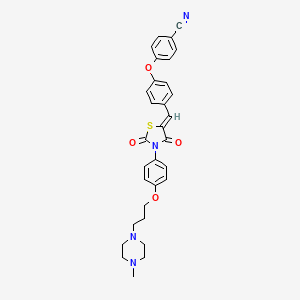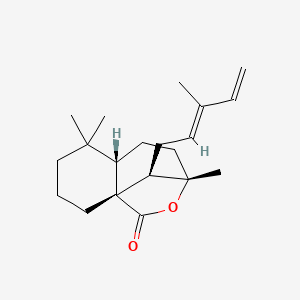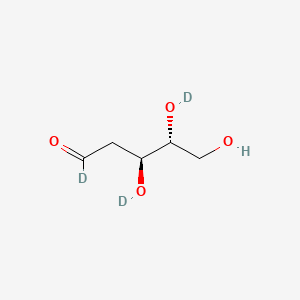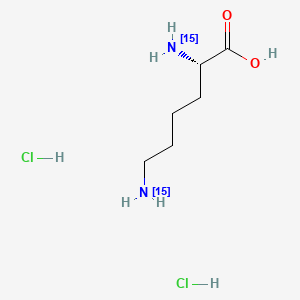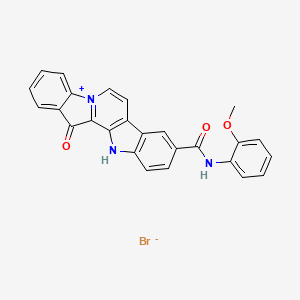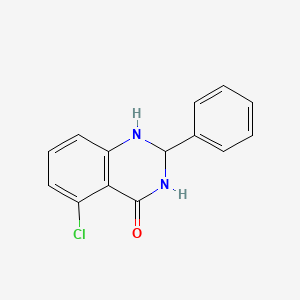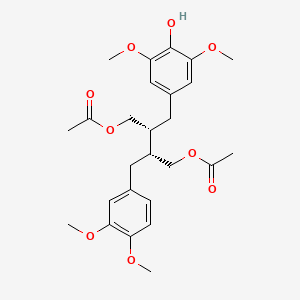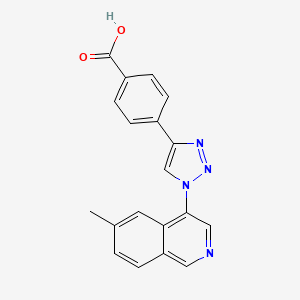
Lana-DNA-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lana-DNA-IN-1 is a potent inhibitor of the latency-associated nuclear antigen (LANA) DNA binding. This compound is particularly significant in the study of Kaposi’s sarcoma-associated herpesvirus (KSHV), where LANA plays a crucial role in the replication and maintenance of the viral genome during latent infection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lana-DNA-IN-1 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the formation of a core structure followed by the addition of functional groups that enhance its inhibitory activity. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical databases .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is produced in solid form and requires careful handling and storage to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Lana-DNA-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products .
Aplicaciones Científicas De Investigación
Lana-DNA-IN-1 has several scientific research applications, including:
Mecanismo De Acción
Lana-DNA-IN-1 exerts its effects by binding to the DNA binding sites of LANA, thereby inhibiting its ability to interact with the viral genome. This disruption prevents the replication and maintenance of the viral genome during latent infection. The molecular targets include the LANA binding sites on the viral DNA, and the pathways involved are related to viral replication and latency maintenance .
Comparación Con Compuestos Similares
Similar Compounds
Other LANA Inhibitors: Various small molecules that inhibit LANA-DNA interactions, developed through fragment-based drug discovery
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting LANA-DNA interactions. It has demonstrated favorable in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, making it a promising candidate for further development in antiviral therapies .
Propiedades
Fórmula molecular |
C19H14N4O2 |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
4-[1-(6-methylisoquinolin-4-yl)triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C19H14N4O2/c1-12-2-3-15-9-20-10-18(16(15)8-12)23-11-17(21-22-23)13-4-6-14(7-5-13)19(24)25/h2-11H,1H3,(H,24,25) |
Clave InChI |
IUUGYORBUIOUSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=NC=C2C=C1)N3C=C(N=N3)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



